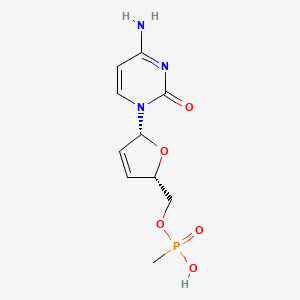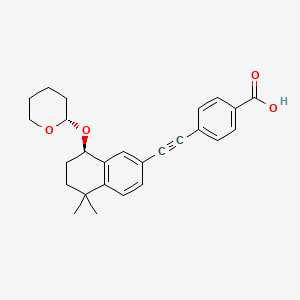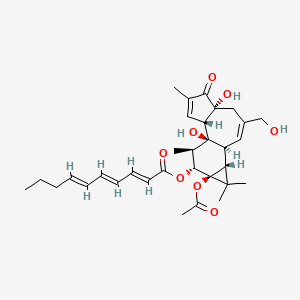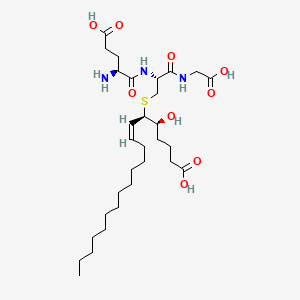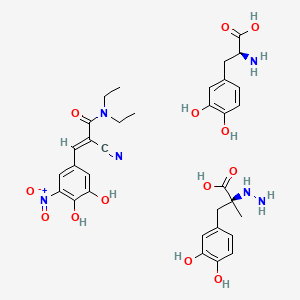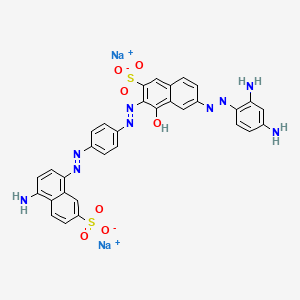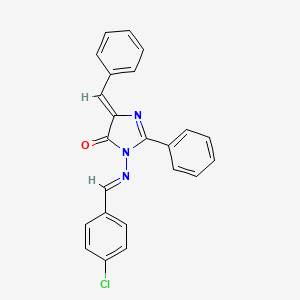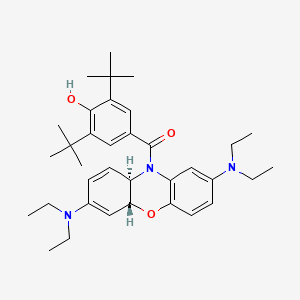
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a phenoxazine core, substituted with diethylamino groups and a benzoyl group containing tert-butyl and hydroxy functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine typically involves multi-step organic reactions. One common approach starts with the preparation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which is then subjected to a series of reactions to introduce the phenoxazine core and diethylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the phenoxazine core.
Substitution: The diethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays and as a fluorescent probe for imaging and detection purposes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine involves its interaction with specific molecular targets and pathways. The compound’s phenoxazine core and functional groups enable it to participate in redox reactions, interact with biological macromolecules, and modulate cellular processes. These interactions can lead to various biological effects, such as antioxidant activity and modulation of enzyme functions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 2,6-Di-tert-butyl-4-formylphenol
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
Uniqueness
Compared to similar compounds, 10-(3,5-Di-tert-butyl-4-hydroxybenzoyl)-3,7-di(diethylamino)phenoxazine stands out due to its unique combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
114766-08-4 |
|---|---|
Molecular Formula |
C35H49N3O3 |
Molecular Weight |
559.8 g/mol |
IUPAC Name |
[(4aR,10aR)-3,8-bis(diethylamino)-4a,10a-dihydrophenoxazin-10-yl]-(3,5-ditert-butyl-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C35H49N3O3/c1-11-36(12-2)24-16-18-30-29(21-24)38(28-17-15-25(22-31(28)41-30)37(13-3)14-4)33(40)23-19-26(34(5,6)7)32(39)27(20-23)35(8,9)10/h15-22,28,31,39H,11-14H2,1-10H3/t28-,31-/m1/s1 |
InChI Key |
UDFBGCQIOISUBC-GRKNLSHJSA-N |
Isomeric SMILES |
CCN(CC)C1=C[C@@H]2[C@@H](C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES |
CCN(CC)C1=CC2C(C=C1)N(C3=C(O2)C=CC(=C3)N(CC)CC)C(=O)C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


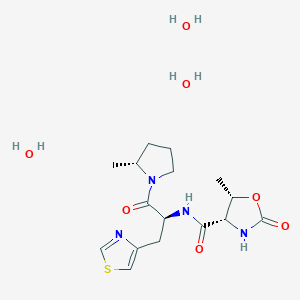
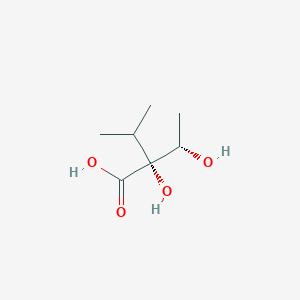
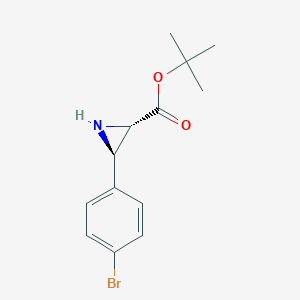
![[2-[[2,2-Bis(hydroxymethyl)-3-pentanoyloxypropoxy]methyl]-2-(heptanoyloxymethyl)-3-octanoyloxypropyl] decanoate](/img/structure/B12782790.png)


